![molecular formula C11H11Cl2N B14397053 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride CAS No. 90012-75-2](/img/structure/B14397053.png)
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride is a chemical compound with the molecular formula C11H10ClN·ClH and a molecular weight of 228.118 g/mol . This compound is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclohepta[c]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrroles.
Scientific Research Applications
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclohepta[c]pyrrole: Lacks the chlorine atom, leading to different reactivity and properties.
6-Bromo-1,3-dimethylcyclohepta[c]pyrrole: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
1,3-Dimethyl-6-aminocyclohepta[c]pyrrole: Contains an amino group, leading to different chemical and biological properties.
Uniqueness
This compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
Properties
CAS No. |
90012-75-2 |
|---|---|
Molecular Formula |
C11H11Cl2N |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-7-10-5-3-9(12)4-6-11(10)8(2)13-7;/h3-6H,1-2H3;1H |
InChI Key |
RXIXPMLHKIBALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


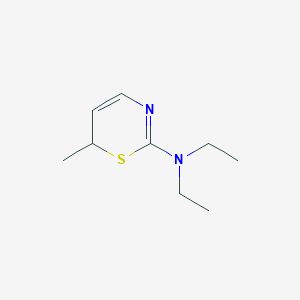
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
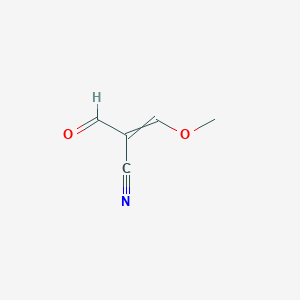
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
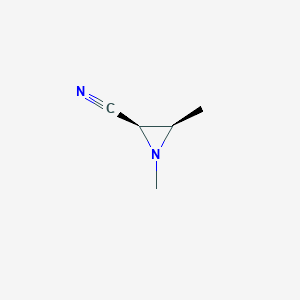
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
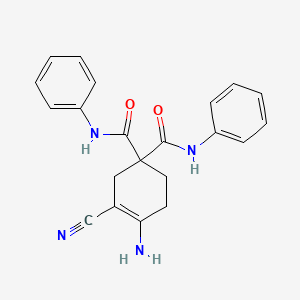
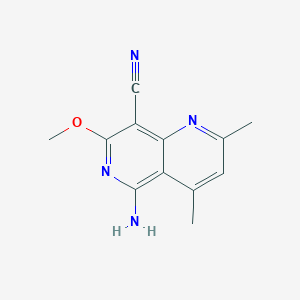
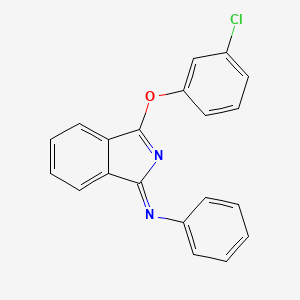
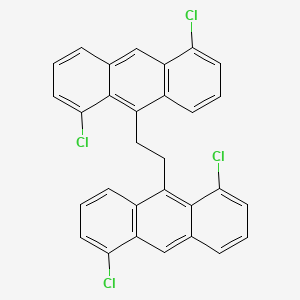
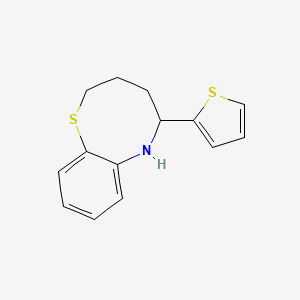
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
